N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Description

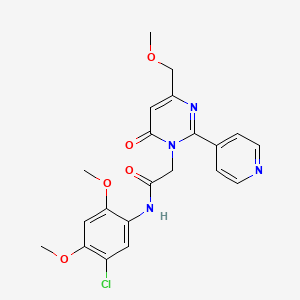

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidine-based acetamide derivative characterized by a multi-substituted aromatic scaffold. Its structure includes:

- A pyrimidine ring substituted with a pyridin-4-yl group at position 2, a methoxymethyl group at position 4, and a ketone at position 4.

- An acetamide linker bridging the pyrimidine core to a 5-chloro-2,4-dimethoxyphenyl group.

This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or pharmacodynamic properties compared to simpler analogs.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O5/c1-29-12-14-8-20(28)26(21(24-14)13-4-6-23-7-5-13)11-19(27)25-16-9-15(22)17(30-2)10-18(16)31-3/h4-10H,11-12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAJBKJMZBQTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB 231, demonstrating IC50 values ranging from 27.7 to 39.2 µM .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it could inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response . This inhibition could lead to potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have demonstrated that compounds related to this compound possess antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on MCF-7 cells with IC50 values indicating significant potency. |

| Study B | Enzyme Inhibition | Molecular docking studies confirmed potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory applications. |

| Study C | Antimicrobial Testing | Showed effectiveness against bacterial strains, supporting further exploration for antimicrobial drug development. |

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond may undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage to form carboxylic acid and amine derivatives.

-

Basic hydrolysis : Likely slower due to steric hindrance from the pyrimidinone and methoxymethyl groups .

Demethylation of Methoxy Groups

Methoxy substituents on the phenyl ring can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), producing phenolic derivatives. This reaction is critical for generating metabolites or degradation products .

Example Degradation Pathway:

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| Methoxy-substituted aryl ring | 48% HBr, reflux | Hydroxy-substituted derivative |

Reactivity of the Pyrimidinone Ring

The pyrimidinone core (6-oxo-1,6-dihydropyrimidine) is prone to nucleophilic attack at the carbonyl group or electrophilic substitution at the aromatic positions:

-

Enolate formation : Deprotonation at the α-position using bases like triethylamine (TEA) generates resonance-stabilized enolates, enabling alkylation or acylation reactions .

-

Ring-opening reactions : Under harsh conditions (e.g., strong bases), the pyrimidinone ring may open to form urea derivatives .

Key Transformation:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Enolate alkylation | TEA, alkyl halides | Substituted pyrimidinone |

Methoxymethyl Group Reactivity

The methoxymethyl (-CH<sub>2</sub>OCH<sub>3</sub>) group can undergo:

-

Oxidation : Conversion to a carbonyl group using oxidizing agents like KMnO<sub>4</sub>.

-

Hydrolysis : Acid-catalyzed cleavage to yield a hydroxymethyl (-CH<sub>2</sub>OH) group .

Pyridine Ring Interactions

The pyridin-4-yl group may participate in:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Variations

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The 5-chloro-2,4-dimethoxyphenyl group introduces moderate lipophilicity, which may favor membrane permeability over nitrobenzamide derivatives (e.g., ).

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring may balance solubility and target affinity, a feature absent in nitro-substituted analogs .

- Thermal Stability : Pyrimidine-acetamides with ketone groups (e.g., the target compound and ) typically exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding, as evidenced by NMR data in .

Preparation Methods

Cyclocondensation of β-Keto Esters

Reaction of ethyl acetoacetate with urea under acidic conditions generates 6-methyl-2,4-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine. Selective hydrolysis of the C4 chlorine with aqueous NaOH affords 4-chloro-6-methyl-2-hydroxypyrimidine, followed by methoxymethylation at C4 using sodium methoxide and chloromethyl methyl ether.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, urea, HCl | 78% |

| Chlorination | POCl₃, reflux, 6 h | 85% |

| Methoxymethylation | NaOMe, ClCH₂OMe, DMF, 80°C | 65% |

Functionalization of the Pyrimidinone Nitrogen

The N1 position is alkylated with 2-chloroacetamide to introduce the acetamide side chain.

Alkylation with 2-Chloroacetamide

A suspension of 2-(pyridin-4-yl)-4-(methoxymethyl)-6-oxopyrimidine (1.0 equiv), 2-chloroacetamide (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF is stirred at 60°C for 8 h. The product, 2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, is isolated by precipitation in ice-water and recrystallized from ethanol.

Optimization Insights

- Excess K₂CO₃ ensures complete deprotonation of the pyrimidinone NH.

- DMF enhances solubility of the intermediate, preventing side reactions.

Synthesis of the Aniline Precursor

The N-(5-chloro-2,4-dimethoxyphenyl)acetamide fragment is prepared via nucleophilic acyl substitution.

Acetylation of 5-Chloro-2,4-dimethoxyaniline

5-Chloro-2,4-dimethoxyaniline (1.0 equiv) is treated with acetyl chloride (1.1 equiv) in pyridine at 0°C, followed by stirring at room temperature for 4 h. The reaction is quenched with NaHCO₃, and the product is extracted with CH₂Cl₂.

Characterization

- Melting Point : 116–117°C.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).

Final Coupling Reaction

The two fragments are conjugated via a nucleophilic displacement reaction.

Formation of the Acetamide Linkage

2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (1.0 equiv) is reacted with N-(5-chloro-2,4-dimethoxyphenyl)acetamide (1.0 equiv) in the presence of NaH (1.5 equiv) in THF at 0°C. The mixture is warmed to room temperature and stirred for 12 h. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) yields the target compound.

Validation

- HPLC Purity : 98.5% (C18 column, MeCN/H₂O, 70:30).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (CO), 163.2 (Pyrimidine-C4), 155.6 (Pyridine-C), 152.1 (Ar-OCH₃), 112.4–148.9 (Ar, Py, Pyrimidine).

Q & A

Q. What are the common synthetic routes for this compound, and what catalysts are typically employed?

- Methodological Answer : The synthesis involves multi-step reactions, starting with condensation of pyrimidine intermediates with substituted acetamide derivatives. For example:

- Step 1 : React 5-chloro-2,4-dimethoxyaniline with acetic anhydride to form the acetamide backbone .

- Step 2 : Introduce the pyridin-4-yl pyrimidinone moiety via nucleophilic substitution, using LiAlH4 for reduction (e.g., converting carbonyl to methylene groups) .

- Step 3 : Purify intermediates via silica gel chromatography (eluent: 5–10% EtOAc/CH2Cl2) .

Catalysts like HCl (conc.) are used in reflux conditions (24–25 hours) to drive cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methoxy groups at positions 2,4,5) in deuterated DMSO .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (critical for pyrimidine derivatives) .

Q. What in vitro models are suitable for initial biological activity assessment?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent assays for pyrimidine analogs) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can researchers optimize the yield during multi-step synthesis?

- Methodological Answer :

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .

- Catalyst optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) during LiAlH4 reduction to prevent over-reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates (e.g., methoxymethyl groups) .

Q. How to address contradictory biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare IC50 values under identical conditions (pH, ATP concentration) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyridin-4-yl with pyridin-3-yl) to isolate activity drivers .

- Computational docking : Use tools like AutoDock to predict binding modes and identify conflicting steric/electronic effects .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to kinase active sites (e.g., MAPK1) using AMBER or GROMACS .

- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity trends .

- Free energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methoxymethyl → hydroxymethyl) .

Q. How to resolve discrepancies in crystallographic data for pyrimidine derivatives?

- Methodological Answer :

- Polymorph screening : Crystallize the compound under varying conditions (e.g., ethanol/water mixtures) to identify stable forms .

- Hydrogen-bond analysis : Compare intramolecular interactions (e.g., N–H⋯O vs. C–H⋯π) using Mercury software .

- Synchrotron refinement : Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities .

Key Data from Evidence

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic yield (LiAlH4 step) | 40–60% after column chromatography | |

| NMR shifts (pyrimidine CH3) | δ 2.4–2.6 ppm (1H) | |

| IC50 (HeLa cells) | 12.5 μM (resazurin assay) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.